molecular formula C21H22N2O4 B2743444 N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 941869-81-4

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No.: B2743444
CAS No.: 941869-81-4
M. Wt: 366.417
InChI Key: CFTVOIYWYODIME-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition Studies

  • N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, under the specific compound SB-649868, was studied for its metabolism and disposition in humans. SB-649868 is an orexin 1 and 2 receptor antagonist developed for treating insomnia. It undergoes almost complete elimination over a 9-day period, mainly through feces, with minimal urinary excretion. The presence of slowly cleared metabolites was suggested due to the longer half-life of plasma radioactivity compared to unchanged SB-649868. The study also identified principal circulating components and minor metabolites in plasma extracts (Renzulli et al., 2011).

Synthesis for Metabolic Studies

  • The synthesis of N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate; R-818), labeled with carbon-14 at the carboxamide position, was conducted for metabolic studies. This highlights the compound's relevance in understanding its metabolic pathways and potential therapeutic applications (Banitt & Conard, 1981).

Biochemical and Cell-Based Studies

  • Virtual screening targeting the urokinase receptor led to the discovery of derivatives including N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. These compounds inhibited breast cancer cell invasion, migration, and adhesion. They also blocked angiogenesis, inhibited cell growth, and induced apoptosis. Their pharmacokinetic properties and effects on breast tumor metastasis were evaluated, showcasing the compound's potential in cancer research (Wang et al., 2011).

Antipsychotic Agent Development

  • Heterocyclic analogues of 1192U90, including benzimidazole and indazolecarboxamides, were synthesized and evaluated as potential antipsychotic agents. These compounds showed binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They also exhibited potent in vivo activities, indicating their potential in developing new antipsychotic medications (Norman et al., 1996).

Skeletal Muscle Sodium Channel Blockers

  • Conformationally restricted analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, were designed as voltage-gated skeletal muscle sodium channel blockers. They demonstrated an increase in potency compared to tocainide, highlighting their potential as antimyotonic agents (Catalano et al., 2008).

Properties

IUPAC Name

N-(1,3-benzodioxole-5-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-15-5-8-17(9-6-15)23(21(25)22-11-3-2-4-12-22)20(24)16-7-10-18-19(13-16)27-14-26-18/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTVOIYWYODIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC3=C(C=C2)OCO3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.